2alpha-(4-Hydroxyphenyl)-6alpha-(4-hydroxyphenethyl)tetrahydro-2H-pyran
Overview
Description
2alpha-(4-Hydroxyphenyl)-6alpha-(4-hydroxyphenethyl)tetrahydro-2H-pyran is a complex organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by the presence of two hydroxyphenyl groups attached to a tetrahydropyran ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha-(4-Hydroxyphenyl)-6alpha-(4-hydroxyphenethyl)tetrahydro-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 4-hydroxyphenethyl alcohol.
Formation of the Tetrahydropyran Ring: The key step in the synthesis is the formation of the tetrahydropyran ring. This is usually achieved through a cyclization reaction, where the hydroxy groups of the starting materials react to form the ring structure.
Reaction Conditions: The reaction is typically carried out under acidic or basic conditions, depending on the specific requirements of the reaction. Common reagents used in this step include acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Industrial production may also involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2alpha-(4-Hydroxyphenyl)-6alpha-(4-hydroxyphenethyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxy groups in the compound can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or esters.
Scientific Research Applications
2alpha-(4-Hydroxyphenyl)-6alpha-(4-hydroxyphenethyl)tetrahydro-2H-pyran has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: In biological research, the compound is investigated for its potential as an antioxidant and its ability to interact with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In industrial applications, the compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 2alpha-(4-Hydroxyphenyl)-6alpha-(4-hydroxyphenethyl)tetrahydro-2H-pyran involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2beta-(4-Hydroxyphenyl)-6beta-(4-hydroxyphenethyl)tetrahydro-2H-pyran: This compound has a similar structure but differs in the stereochemistry of the hydroxyphenyl groups.
2alpha-(4-Methoxyphenyl)-6alpha-(4-hydroxyphenethyl)tetrahydro-2H-pyran: This compound has a methoxy group instead of a hydroxy group on one of the phenyl rings.
Uniqueness
2alpha-(4-Hydroxyphenyl)-6alpha-(4-hydroxyphenethyl)tetrahydro-2H-pyran is unique due to its specific arrangement of hydroxyphenyl groups and the tetrahydropyran ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-[2-[(2R,6S)-6-(4-hydroxyphenyl)oxan-2-yl]ethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c20-16-9-4-14(5-10-16)6-13-18-2-1-3-19(22-18)15-7-11-17(21)12-8-15/h4-5,7-12,18-21H,1-3,6,13H2/t18-,19+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPVUGVMSODGGR-MOPGFXCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C2=CC=C(C=C2)O)CCC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H](C1)C2=CC=C(C=C2)O)CCC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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